molecular formula C17H16N2O4S B5530648 ETHYL 2-[(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)(PHENYL)AMINO]ACETATE

ETHYL 2-[(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)(PHENYL)AMINO]ACETATE

Cat. No.: B5530648
M. Wt: 344.4 g/mol
InChI Key: KWDQNCRHKFJXQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-[(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)(PHENYL)AMINO]ACETATE: is a chemical compound with the molecular formula C11H11NO4S It is known for its unique structure, which includes a benzothiazole ring and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)(PHENYL)AMINO]ACETATE typically involves the reaction of benzothiazole derivatives with ethyl bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)(PHENYL)AMINO]ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ETHYL 2-[(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)(PHENYL)AMINO]ACETATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 2-[(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)(PHENYL)AMINO]ACETATE involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

ETHYL 2-[(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)(PHENYL)AMINO]ACETATE can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-2-23-16(20)12-19(13-8-4-3-5-9-13)17-14-10-6-7-11-15(14)24(21,22)18-17/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDQNCRHKFJXQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C1=CC=CC=C1)C2=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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